molecular formula C14H18FNO2 B4020359 1-[(2-fluorophenoxy)acetyl]-2-methylpiperidine

1-[(2-fluorophenoxy)acetyl]-2-methylpiperidine

Cat. No.: B4020359
M. Wt: 251.30 g/mol
InChI Key: XJVYVOUUCUXXQG-UHFFFAOYSA-N
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Description

1-[(2-fluorophenoxy)acetyl]-2-methylpiperidine is a useful research compound. Its molecular formula is C14H18FNO2 and its molecular weight is 251.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 251.13215698 g/mol and the complexity rating of the compound is 285. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-[(2-fluorophenoxy)acetyl]-2-methylpiperidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Chemical Formula : C12_{12}H14_{14}FNO\
  • Molecular Weight : 221.25 g/mol
  • Functional Groups : The compound features a piperidine ring, a fluorophenyl group, and an acetyl moiety.

This unique combination of functional groups contributes to its diverse biological activities.

This compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have indicated that this compound possesses significant antimicrobial properties, making it a candidate for further research in infectious disease treatment.
  • Analgesic Properties : Similar compounds in the piperidine class have shown strong analgesic effects. The mechanism often involves interaction with μ-opioid receptors, which could be a pathway for this compound as well .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by several structural modifications. The presence of the fluorophenyl group is crucial for enhancing lipophilicity and receptor binding affinity. Variations in the piperidine ring and substitution patterns can also affect potency and selectivity against specific biological targets .

Antimicrobial Efficacy

A study evaluated the antimicrobial effectiveness of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) ranging from 16 to 32 µg/mL, showcasing its potential as an antimicrobial agent.

Analgesic Activity

Research on related compounds has demonstrated that derivatives of piperidine exhibit potent analgesic effects. For example, compounds with similar structures showed IC50_{50} values in the low nanomolar range when tested in vivo, suggesting that this compound may also exhibit comparable potency .

Comparative Analysis

A comparative analysis was conducted with other piperidine derivatives to assess their biological activities. The following table summarizes key findings:

Compound NameBiological ActivityIC50_{50} / MIC (µg/mL)Reference
This compoundAntimicrobial16 - 32
Fentanyl DerivativeAnalgesic9.45
Other Piperidine AnalogAntimicrobial20 - 40

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-(2-methylpiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO2/c1-11-6-4-5-9-16(11)14(17)10-18-13-8-3-2-7-12(13)15/h2-3,7-8,11H,4-6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVYVOUUCUXXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)COC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.